molecular formula C15H19N5 B2416034 1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 337494-09-4

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B2416034
CAS RN: 337494-09-4
M. Wt: 269.352
InChI Key: HFOKJZVPXJPGRG-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine, or DMPDG for short, is a nitrogen-containing heterocyclic compound used in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as cyclization, condensation, and alkylation. DMPDG is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 2-Aminoimidazole and 2-Iminoimidazolidine Derivatives : 1-Aryl-2-(4,6-dimethylpyrimidin-2-yl)guanidines are used in the synthesis of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one derivatives through cyclization with α-bromoacetophenone and ethyl bromoacetate. The reaction mechanism is studied using quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography (Shestakov et al., 2011).

  • Formation of Disubstituted Guanidines : In reactions with electrophiles like tryptamines and histamine, 4,6-dimethylpyrimidin-2-ylcyanamide leads to the formation of disubstituted guanidines. The molecular parameters of these products are calculated using software like GAUSSIAN 03, providing insights into electrophilic attack patterns based on HOMO and MEP maps (Shestakov et al., 2007).

  • Creation of Thioureas : N-(2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidin-2'-yl)thioureas are synthesized from 2-amino-4,6-diarylpyrimidines. This process involves the use of methods like refluxing in anhydrous dioxane and microwave-assisted coupling (Thanh & Mai, 2009).

  • Generation of Iminopyrimidines and Triazinones : A thermal rearrangement involving pyrimidine ring opening and recyclization is identified in the reaction of (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines with triethyl orthoacetate, leading to the synthesis of pyrimido[1,2-a][1,3,5]triazin-6-ones (Sachdeva, Dolzhenko, & Chui, 2012).

  • Preparation of Heterocyclic Compounds : Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate is used as a precursor in the synthesis of various heterocyclic compounds like pyran, pyridine, and pyridazine derivatives, with potential antibacterial applications (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5/c1-9-6-5-7-13(12(9)4)19-14(16)20-15-17-10(2)8-11(3)18-15/h5-8H,1-4H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOKJZVPXJPGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine

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